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Compound of Interest

Compound Name:
(2-Chlorophenyl)diphenyl-

methanol-d5

Cat. No.: B15600333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Chlorophenyl)diphenyl-methanol-d5 is the deuterium-labeled form of (2-

Chlorophenyl)diphenyl-methanol. The incorporation of five deuterium atoms into one of the

phenyl rings makes it a valuable tool in various analytical and research applications, primarily

as an internal standard for quantitative analysis. Its non-labeled counterpart is known to be an

impurity in the synthesis of the antifungal drug Clotrimazole and exhibits weak calcium channel

blocking and antifungal properties. This guide provides a comprehensive overview of its

chemical properties, synthesis, and applications, with a focus on its use in analytical

methodologies.

Chemical and Physical Properties
The physical and chemical properties of (2-Chlorophenyl)diphenyl-methanol-d5 are

summarized in the table below. Data for the unlabeled compound is included for comparison.
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Property
(2-Chlorophenyl)diphenyl-
methanol-d5

(2-Chlorophenyl)diphenyl-
methanol (unlabeled)

Molecular Formula C₁₉H₁₀D₅ClO C₁₉H₁₅ClO

Molecular Weight 299.81 g/mol 294.77 g/mol

CAS Number 1219802-30-8 66774-02-5

Appearance White to off-white solid White to off-white solid

Melting Point Not available 91-92 °C

Boiling Point Not available 144-146 °C at 0.01 Torr

Purity Typically >98% (by GC) >99% (by GC)[1]

Analytical Data
While specific spectra for (2-Chlorophenyl)diphenyl-methanol-d5 are not readily available in

the public domain, the following tables provide the known ¹H and ¹³C NMR chemical shifts for

the unlabeled compound in CDCl₃. The expected mass spectral data is also presented,

highlighting the key fragments for both the labeled and unlabeled compounds.

¹H NMR Data (Unlabeled) in CDCl₃

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.60-7.62 m 2H Aromatic protons

7.21-7.41 m 8H Aromatic protons

6.23 d, J = 3.2 Hz 1H Methine proton

2.37 s 1H Hydroxyl proton

Note: In the ¹H NMR spectrum of (2-Chlorophenyl)diphenyl-methanol-d5, the signals

corresponding to the deuterated phenyl ring would be absent.

¹³C NMR Data (Unlabeled) in CDCl₃
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Chemical Shift (ppm)

143.1

132.54

131.6

129.60

129.4

128.80

128.52

128.4

128.07

127.82

127.2

127.15

126.98

126.4

72.70

Note: In the ¹³C NMR spectrum of (2-Chlorophenyl)diphenyl-methanol-d5, the signals for the

deuterated phenyl carbons would show splitting due to C-D coupling and would be significantly

broader and likely have a lower intensity.

Mass Spectrometry Data
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Compound Key m/z Fragments Interpretation

(2-Chlorophenyl)diphenyl-

methanol-d5
300/302 [M+H]⁺

Molecular ion peak (with

chlorine isotope pattern)

223 [M - C₆D₅]⁺

183 [C₁₃H₁₀Cl]⁺

105 [C₇H₅O]⁺

(2-Chlorophenyl)diphenyl-

methanol
295/297 [M+H]⁺

Molecular ion peak (with

chlorine isotope pattern)

218 [M - C₆H₅]⁺

183 [C₁₃H₁₀Cl]⁺

105 [C₇H₅O]⁺

Experimental Protocols
Synthesis of (2-Chlorophenyl)diphenyl-methanol-d5
The synthesis of (2-Chlorophenyl)diphenyl-methanol-d5 can be achieved via a Grignard

reaction, a common method for forming carbon-carbon bonds. This protocol is adapted from

the synthesis of similar non-deuterated benzhydrols.

Materials:

Magnesium turnings

Anhydrous diethyl ether or THF

Bromobenzene-d5

2-Chlorobenzophenone

Iodine crystal (as an initiator)

Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate

Procedure:

Grignard Reagent Preparation:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a nitrogen inlet, place magnesium turnings.

Add a small crystal of iodine.

In the dropping funnel, place a solution of bromobenzene-d5 in anhydrous diethyl ether.

Add a small amount of the bromobenzene-d5 solution to the magnesium and gently heat

to initiate the reaction (disappearance of the iodine color and bubbling).

Once the reaction starts, add the remaining bromobenzene-d5 solution dropwise to

maintain a gentle reflux.

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete formation of the Grignard reagent (phenyl-d5-magnesium bromide).

Reaction with Ketone:

Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and add it to the dropping

funnel.

Cool the Grignard reagent solution in an ice bath.

Add the 2-chlorobenzophenone solution dropwise to the stirred Grignard reagent.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Work-up and Purification:

Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.
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Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

Filter and evaporate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

obtain pure (2-Chlorophenyl)diphenyl-methanol-d5.

Use as an Internal Standard in GC-MS Analysis
(2-Chlorophenyl)diphenyl-methanol-d5 is an ideal internal standard for the quantification of

(2-Chlorophenyl)diphenyl-methanol or structurally related compounds in various matrices.

Procedure:

Preparation of Standard Solutions:

Prepare a stock solution of (2-Chlorophenyl)diphenyl-methanol-d5 in a suitable solvent

(e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

Prepare a series of calibration standards of the analyte of interest at known

concentrations.

Spike each calibration standard and the unknown samples with a fixed amount of the (2-
Chlorophenyl)diphenyl-methanol-d5 internal standard solution to achieve a final

concentration that is within the linear range of the instrument and similar to the expected

analyte concentration.

Sample Preparation (e.g., from a biological matrix):

To the sample, add the internal standard solution.

Perform a sample extraction procedure (e.g., liquid-liquid extraction or solid-phase

extraction) to isolate the analyte and the internal standard.

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS

analysis.
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GC-MS Analysis:

Inject the prepared samples onto a GC-MS system.

Develop a suitable GC temperature program to achieve good chromatographic separation

of the analyte and the internal standard.

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring

characteristic ions for both the analyte and (2-Chlorophenyl)diphenyl-methanol-d5.

Quantification:

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the

peak area of the internal standard against the concentration of the analyte for the

calibration standards.

Determine the concentration of the analyte in the unknown samples by calculating the

peak area ratio and interpolating from the calibration curve.

Signaling Pathways and Logical Relationships
The unlabeled compound, (2-Chlorophenyl)diphenyl-methanol, is an impurity of Clotrimazole.

Clotrimazole's primary mechanism of action is the inhibition of ergosterol synthesis, a key

component of the fungal cell membrane. This disruption of the cell membrane leads to the

antifungal effect. While (2-Chlorophenyl)diphenyl-methanol itself is a weak antifungal, its

mechanism is presumed to follow a similar pathway.
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Simplified Antifungal Mechanism of Action

Clotrimazole / (2-Chlorophenyl)diphenyl-methanol

Lanosterol 14α-demethylase
(CYP51)

Inhibits

Ergosterol Synthesis

Catalyzes

Fungal Cell Membrane Integrity

Maintains

Fungal Cell Lysis

Disruption leads to

Click to download full resolution via product page

Caption: Antifungal mechanism of (2-Chlorophenyl)diphenyl-methanol.

The following diagram illustrates a typical workflow for the synthesis of (2-
Chlorophenyl)diphenyl-methanol-d5.
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Synthesis Workflow for (2-Chlorophenyl)diphenyl-methanol-d5

Start Materials:
- Bromobenzene-d5

- Magnesium
- 2-Chlorobenzophenone

Grignard Reagent Formation

Reaction with Ketone

Aqueous Work-up

Purification
(Chromatography/Recrystallization)

(2-Chlorophenyl)diphenyl-methanol-d5

Click to download full resolution via product page

Caption: Synthesis workflow.

This diagram shows the general workflow for using (2-Chlorophenyl)diphenyl-methanol-d5
as an internal standard in a quantitative analysis.
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Analytical Workflow using (2-Chlorophenyl)diphenyl-methanol-d5

Sample Preparation:
- Add Internal Standard

- Extraction

GC-MS Analysis (SIM Mode)

Data Processing:
- Peak Integration

- Area Ratio Calculation

Calibration Curve Generation

Quantification of Analyte

Click to download full resolution via product page

Caption: Analytical workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15600333#what-is-2-chlorophenyl-diphenyl-
methanol-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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